Ggbce

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

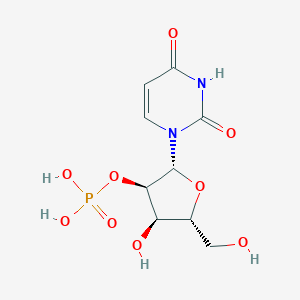

Ggbce, also known as Gamma-glutamylcysteine, is a naturally occurring compound that has been found to have various biochemical and physiological effects. It is a precursor for the synthesis of glutathione, which is an important antioxidant in the body. Ggbce has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

1. Enhancing Chemical Biosynthesis Efficiency

Metabolic engineering through Genetic Code Expansion (GCE) enhances chemical biosynthesis efficiency. GCE-based orthogonal translation systems incorporate non-canonical amino acids into proteins, improving cellular metabolism balance. This approach has significantly increased production efficiency in applications like N-acetylglucosamine and N-acetylneuraminic acid bioproduction, achieving substantial improvements in production titers (Tian et al., 2020).

2. Facilitating Biological Discoveries

GCE enables the encoding of diverse amino acids, advancing biological research in various settings, including basic, medical, and industrial research. It has fostered a community of resource facilities, workshops, and conferences aimed at overcoming technical challenges and promoting broader integration of GCE in scientific research (Petersson, Mehl, & Ahern, 2019).

3. Advancements in Genome-Wide Association Studies (GWAS)

GWAS designs, leveraging GCE, have led to discoveries in population genetics, complex-trait genetics, disease biology, and therapeutics. The approach involves testing numerous genetic variants for associations with outcomes, leading to significant advancements in understanding the genetics of diseases and complex traits (Visscher et al., 2017).

4. Improving Analytical Techniques

GCE has contributed to refining analytical techniques like GC-MS, enhancing its effectiveness in quality control and analytical research. This improvement aids in impurity profiling and maintenance, crucial for human welfare and development (Chauhan, Goyal, & Chauhan, 2014).

5. Bioorthogonal Labeling for Microscopy

GCE technology allows specific incorporation of functionalized noncanonical amino acids into proteins, enhancing bioorthogonal labeling techniques. This advancement permits super-resolution microscopy with high signal-to-noise ratios, even at the single-molecule level, enabling more precise and efficient scientific imaging and characterizations (Beliu et al., 2019).

Propiedades

Número CAS |

1103-58-8 |

|---|---|

Nombre del producto |

Ggbce |

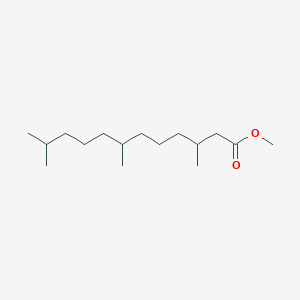

Fórmula molecular |

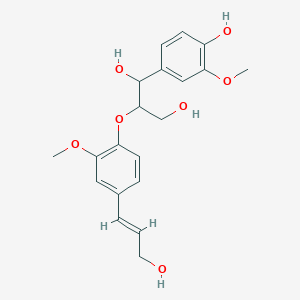

C20H24O7 |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+ |

Clave InChI |

FYEZJIXULOZDRT-ONEGZZNKSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/CO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |

SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |

Sinónimos |

GGBCE guaiacylglycerol-beta-coniferyl ethe |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)

![Spiro[3.3]heptane](/img/structure/B86710.png)